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Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological
properties of 2-methyl-3-(pyrrolidin-2-yl)pyridine, a structural analog of nicotine. While direct
experimental data for this specific compound is limited in publicly available literature, this
document synthesizes information from related compounds, theoretical predictions, and
established chemical principles to offer a detailed profile. The guide covers nomenclature,
physicochemical properties, a proposed synthetic pathway, expected spectroscopic
characteristics, and a discussion of potential pharmacological activity based on structure-
activity relationships of analogous nicotine derivatives. This document is intended to serve as a
foundational resource for researchers interested in the evaluation and potential development of
this and similar nicotinic compounds.

Introduction and Nomenclature

2-Methyl-3-(pyrrolidin-2-yl)pyridine, also known as 2-methylnornicotine, is a heterocyclic
organic compound and a structural analog of nornicotine, which is a primary metabolite of
nicotine. The core structure features a pyridine ring substituted with a methyl group at the 2-
position and a pyrrolidine ring at the 3-position. The presence of the methyl group on the
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pyridine ring is anticipated to significantly influence the molecule's electronic properties, steric
hindrance, and ultimately its interaction with biological targets compared to nicotine and
nornicotine.

Key ldentifiers:

Identifier Value

IUPAC Name 2-methyl-3-(pyrrolidin-2-yl)pyridine
Common Name 2-Methylnornicotine

CAS Number 69567-18-6, 64114-19-8

Molecular Formula C1oH14N2

Molecular Weight 162.23 g/mol [1][2]

Canonical SMILES CC1=C(C=CC=N1)C2CCCN2

InChl Key PNNMNLLCHYHPBH-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its
absorption, distribution, metabolism, and excretion (ADME) profile. While extensive
experimental data for 2-methyl-3-(pyrrolidin-2-yl)pyridine is not readily available, a
combination of data from suppliers and computational predictions provides a solid foundation
for its expected characteristics.[1]

Table of Physicochemical Properties:
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Property Value Source

Appearance Yellow Solid Alfa Chemistry[3]

Boiling Point 270.2 °C at 760 mmHg Alfa Chemistry[3]

Flash Point 117.2°C Alfa Chemistry[3]
Density 1.023 g/cm3 Alfa Chemistry[3]
XLogP3-AA 1.1 PubChem (Computed)[1]
Hydrogen Bond Donor Count 1 PubChem (Computed)[1]
Hydrogen Bond Acceptor

Count 2 PubChem (Computed)[1]
Topological Polar Surface Area  24.9 A2 PubChem (Computed)[1]

The computed XLogP value suggests that 2-methyl-3-(pyrrolidin-2-yl)pyridine has a
moderate lipophilicity, which is a favorable characteristic for oral bioavailability and central
nervous system penetration.

Synthesis and Characterization

A plausible synthetic route for 2-methyl-3-(pyrrolidin-2-yl)pyridine can be conceptualized
starting from commercially available precursors. A key intermediate in this proposed synthesis
is 2-methyl-3-bromopyridine.

Proposed Synthesis of 2-Methyl-3-(pyrrolidin-2-
yl)pyridine

The following multi-step synthesis is proposed based on established organic chemistry
principles and patent literature for the synthesis of related compounds.[4][5][6]

Step 1: Synthesis of 2-Methyl-3-nitropyridine

This step involves the reaction of diethyl malonate with an alkali metal, followed by a
condensation reaction with 2-chloro-3-nitropyridine and subsequent decarboxylation.[4][6]
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Step 2: Reduction to 2-Methyl-3-aminopyridine

The nitro group of 2-methyl-3-nitropyridine is reduced to an amine, typically through catalytic
hydrogenation using a palladium on carbon (Pd/C) catalyst.[4][6]

Step 3: Synthesis of 2-Methyl-3-bromopyridine

The 2-methyl-3-aminopyridine is converted to the corresponding bromide via a Sandmeyer-
type reaction.[4][5][6]

Step 4: Coupling with a Protected Pyrrolidine Derivative

The final step would involve a cross-coupling reaction between 2-methyl-3-bromopyridine and
a suitable N-protected pyrrolidine derivative, such as N-Boc-2-(tributylstannyl)pyrrolidine,
followed by deprotection of the pyrrolidine nitrogen.

Experimental Workflow: Proposed Synthesis

Caption: Proposed multi-step synthesis of 2-methyl-3-(pyrrolidin-2-yl)pyridine.

Expected Spectroscopic Characterization

While experimental spectra for 2-methyl-3-(pyrrolidin-2-yl)pyridine are not readily available,
its structure allows for the prediction of key spectroscopic features.

3.2.1. *H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine
and pyrrolidine rings, as well as the methyl group. The aromatic region will display signals for
the three protons on the pyridine ring. The pyrrolidine ring protons will appear in the aliphatic
region, with the proton at the chiral center (C2) likely showing a complex multiplet. The methyl
group protons will appear as a singlet in the upfield region.

3.2.2. B8C NMR Spectroscopy

The carbon NMR spectrum should exhibit ten distinct signals corresponding to the ten carbon
atoms in the molecule. The pyridine ring carbons will resonate in the downfield aromatic region,
while the pyrrolidine and methyl carbons will appear in the upfield aliphatic region.
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3.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the
aromatic and aliphatic groups, C=C and C=N stretching vibrations of the pyridine ring, and N-H
stretching of the secondary amine in the pyrrolidine ring.

3.2.4. Mass Spectrometry

The electron ionization mass spectrum (EI-MS) should show a molecular ion peak (M*) at m/z
= 162. The fragmentation pattern is likely to involve cleavage of the bond between the two rings
and fragmentation of the pyrrolidine ring.

Potential Pharmacological Activity

The pharmacological profile of 2-methyl-3-(pyrrolidin-2-yl)pyridine is likely to be dominated
by its interaction with nicotinic acetylcholine receptors (NAChRS), given its structural similarity
to nicotine. The substitution on the pyridine ring is a key determinant of the compound's affinity
and selectivity for different NAChR subtypes.

Structure-Activity Relationships of Pyridine-Substituted
Nicotine Analogs

Studies on various nicotine analogs have established that modifications to the pyridine ring can
significantly alter pharmacological activity.

o Steric Effects: The introduction of a methyl group at the 2-position of the pyridine ring
introduces steric bulk near the nitrogen atom. This could potentially influence the binding
orientation of the molecule within the nAChR binding pocket and may affect its affinity and
efficacy.

o Electronic Effects: The methyl group is weakly electron-donating, which may slightly alter the
basicity of the pyridine nitrogen. This can impact the hydrogen bonding interactions that are
crucial for receptor binding.

o Subtype Selectivity: Modifications on the pyridine ring have been shown to influence
selectivity for different NAChR subtypes, such as a432 and a7. It is plausible that the 2-
methyl substitution could confer a degree of subtype selectivity.
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Predicted Pharmacological Profile

Based on the structure-activity relationships of related compounds, 2-methyl-3-(pyrrolidin-2-
yl)pyridine is predicted to be a nicotinic acetylcholine receptor agonist. However, its potency
and efficacy relative to nicotine are unknown and would require experimental validation. The
steric hindrance from the 2-methyl group might lead to a different subtype selectivity profile
compared to nicotine, potentially resulting in a more favorable therapeutic window for certain
central nervous system disorders.

Logical Relationship: From Structure to Potential Activity
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Click to download full resolution via product page
Caption: Relationship between chemical structure and predicted pharmacological activity.

Future Directions and Conclusion

2-Methyl-3-(pyrrolidin-2-yl)pyridine represents an intriguing but underexplored analog of
nicotine. The foundational information provided in this guide, based on theoretical predictions
and data from related compounds, suggests that this molecule warrants further investigation.

Key areas for future research include:

» Definitive Synthesis and Purification: Development and validation of a robust synthetic route
to obtain the compound in high purity.

o Comprehensive Spectroscopic Analysis: Acquisition of experimental NMR, IR, and MS data
to confirm the structure and provide a reference for future studies.

« In Vitro Pharmacological Profiling: Determination of binding affinities and functional activities
at a range of nAChR subtypes.
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 In Vivo Studies: Evaluation of the compound's pharmacokinetic profile and its effects in
animal models of relevant CNS disorders.

In conclusion, while a complete experimental profile of 2-methyl-3-(pyrrolidin-2-yl)pyridine is
yet to be established, this technical guide provides a valuable starting point for researchers.
The unique structural modification of this compound offers the potential for a novel
pharmacological profile that could be of interest in the development of new therapeutics
targeting the nicotinic acetylcholine receptor system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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